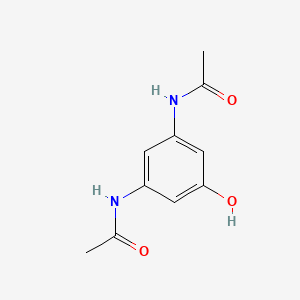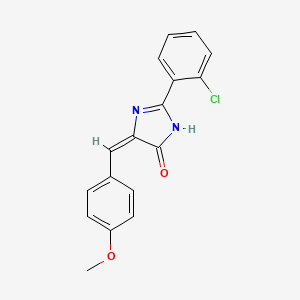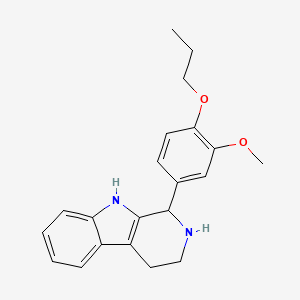![molecular formula C17H20N2O2P- B11089052 [2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate](/img/structure/B11089052.png)
[2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate is a complex organic compound featuring a carbazole moiety linked to a phosphinate group via an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Bridge: The carbazole intermediate is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form the ethylated carbazole.
Introduction of the Phosphinate Group: The final step involves the reaction of the ethylated carbazole with a phosphinate precursor, such as dimethylaminomethylphosphine, under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the phosphinate group, potentially converting it to a phosphine oxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydride or organolithium reagents can be employed under anhydrous conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the carbazole moiety. It can help in studying cellular processes and imaging applications.
Medicine
Potential applications in medicine include its use as a precursor for drug development. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for creating new pharmaceuticals.
Industry
In the industrial sector, this compound is valuable in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular functions. The phosphinate group can participate in phosphorylation reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[2-(9H-carbazol-9-yl)ethyl]phosphonic acid: Similar structure but lacks the dimethylamino group.
[2-(9H-carbazol-9-yl)ethyl]phosphine oxide: Contains a phosphine oxide group instead of a phosphinate group.
Uniqueness
[2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate is unique due to the presence of both the dimethylamino group and the phosphinate group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H20N2O2P- |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
2-carbazol-9-ylethyl-[(dimethylamino)methyl]phosphinate |
InChI |
InChI=1S/C17H21N2O2P/c1-18(2)13-22(20,21)12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,11-13H2,1-2H3,(H,20,21)/p-1 |
InChI Key |
CYLCARBQQUNSTL-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CP(=O)(CCN1C2=CC=CC=C2C3=CC=CC=C31)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11088970.png)
![N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B11088972.png)

![3-[(4-tert-butylphenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11088983.png)
![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]propanoic acid](/img/structure/B11088984.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11088987.png)


![4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B11089002.png)
![4,6-bis(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11089012.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11089044.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(pyrrolidin-1-ylcarbonyl)benzamide](/img/structure/B11089064.png)
